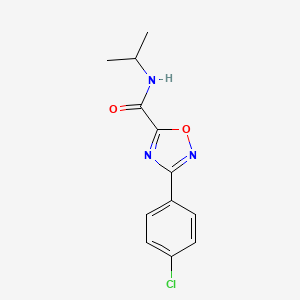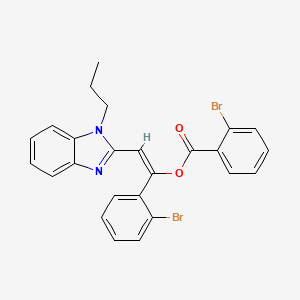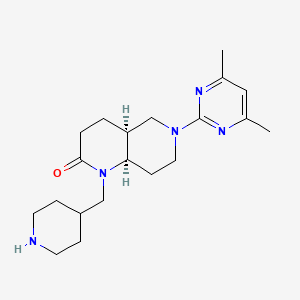![molecular formula C15H21NO2 B5397594 N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide, also known as O-2050, is a synthetic opioid analgesic drug that belongs to the cyclohexane-based family of synthetic opioids. It was first synthesized in the year 1970 by a team of researchers at the University of Oxford. The drug has been widely studied for its potential use in pain management and has shown promising results in scientific research studies.
Mecanismo De Acción
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The drug also has activity at the delta-opioid receptor and kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has been shown to produce analgesia, sedation, and respiratory depression in animal models. The drug has also been shown to have antitussive effects, which may be useful in the treatment of cough.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. The drug has been shown to have a lower potential for abuse compared to other opioids, which may make it a safer option for researchers. However, one limitation of using the drug in lab experiments is its potential for respiratory depression, which may require careful monitoring of animal subjects.
Direcciones Futuras
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide. One area of research is the development of novel analogs of the drug with improved selectivity and potency. Another area of research is the investigation of the drug's potential use in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to fully understand the drug's mechanism of action and its potential for abuse.
In conclusion, N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is a synthetic opioid analgesic drug that has shown promising results in scientific research studies. The drug has been extensively studied for its potential use in pain management and has also been investigated for its potential use in the treatment of opioid addiction. While the drug has several advantages for lab experiments, such as its potency and selectivity, careful monitoring is required due to its potential for respiratory depression. There are several future directions for the study of the drug, including the development of novel analogs and investigation of its potential use in the treatment of other conditions.
Métodos De Síntesis
The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanone with ethyl magnesium bromide, followed by the reaction of the resulting product with 3-methoxyphenylacetic acid. The final product is obtained by the reaction of the resulting intermediate with ammonia gas.
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. The drug has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have a lower potential for abuse compared to other opioids.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(13-8-5-9-14(10-13)18-2)16-15(17)12-6-3-4-7-12/h5,8-12H,3-4,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOATNUCXVMNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5397516.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5397530.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5397535.png)
![2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5397545.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5397557.png)
![4-benzyl-3-ethyl-1-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397561.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397569.png)

![1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5397586.png)

![2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5397602.png)
![5-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5397617.png)